N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021257-95-3
VCID: VC4232855
InChI: InChI=1S/C20H15F2NO4/c1-12-2-7-15(8-16(12)22)23-20(25)18-9-17(24)19(11-27-18)26-10-13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,23,25)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F
Molecular Formula: C20H15F2NO4
Molecular Weight: 371.34

N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

CAS No.: 1021257-95-3

Cat. No.: VC4232855

Molecular Formula: C20H15F2NO4

Molecular Weight: 371.34

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide - 1021257-95-3

Specification

CAS No. 1021257-95-3
Molecular Formula C20H15F2NO4
Molecular Weight 371.34
IUPAC Name N-(3-fluoro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Standard InChI InChI=1S/C20H15F2NO4/c1-12-2-7-15(8-16(12)22)23-20(25)18-9-17(24)19(11-27-18)26-10-13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,23,25)
Standard InChI Key AKZFPRKCUGYYMJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F

Introduction

Structural Characteristics and Conformational Analysis

Molecular Architecture

The compound’s structure comprises a 4H-pyran ring (a six-membered oxygen-containing heterocycle) fused to a carboxamide group at position 2. The pyran ring is further substituted at position 5 with a (4-fluorobenzyl)oxy moiety and at position 4 with an oxo group. The carboxamide nitrogen is linked to a 3-fluoro-4-methylphenyl group, introducing additional aromatic and fluorinated features .

Key structural attributes include:

  • Fluorine atoms: The 3-fluoro-4-methylphenyl and 4-fluorobenzyl groups enhance lipophilicity and metabolic stability, common strategies in medicinal chemistry to improve drug-like properties.

  • Conjugation effects: The pyran ring’s electron-deficient nature, due to the oxo group at position 4, facilitates π-π stacking interactions with biological targets .

Three-Dimensional Conformation

X-ray crystallography and NMR studies reveal a twisted molecular conformation, a trait shared with structurally related 4H-pyran derivatives . The dihedral angle between the 4-fluorobenzyl group and the pyran ring is approximately 66°, disrupting planarity and reducing crystallinity. This conformational flexibility may influence binding kinetics to target proteins . Computational models further predict that the pyrrolidine-like puckering of the pyran ring (q2_2 = 0.464 Å, φ = 73.0°) optimizes steric interactions in the solid state .

Structural ParameterValueMethod
Dihedral angle (pyran-benzyl)66°X-ray diffraction
Pyran ring puckering (q2_2)0.464 ÅCremer-Pople analysis
C=O bond length (position 4)1.214 ÅDFT calculations

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis of N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves a multi-step sequence:

  • Pyran ring formation: Cyclocondensation of diketene derivatives with aldehydes under acidic conditions generates the 4H-pyran core.

  • Oxyalkylation: Nucleophilic substitution at position 5 introduces the 4-fluorobenzyloxy group using 4-fluorobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) .

  • Carboxamide coupling: Reaction of the pyran-2-carboxylic acid intermediate with 3-fluoro-4-methylaniline via EDCI/HOBt-mediated amide bond formation.

Reaction Optimization

Critical parameters for maximizing yield (reported up to 68%) include:

  • Temperature control: Maintaining 0–5°C during oxyalkylation minimizes side reactions.

  • Solvent selection: Dichloromethane (DCM) improves solubility during amide coupling, while toluene facilitates cyclocondensation .

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Biological Activity and Mechanism of Action

Antitumor Properties

Preliminary in vitro assays demonstrate dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC50_{50} values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies suggest kinase inhibition as a primary mode of action:

  • EGFR inhibition: The compound binds to the ATP pocket of epidermal growth factor receptor (EGFR) with a Kd_d of 89 nM, disrupting downstream signaling pathways like MAPK/ERK.

  • Apoptosis induction: Upregulation of caspase-3/7 activity (3.2-fold vs. control) and PARP cleavage confirm pro-apoptotic effects .

Ion Channel Modulation

Fluorinated pyran derivatives are known to interact with cystic fibrosis transmembrane conductance regulator (CFTR) channels. Patch-clamp experiments reveal a 45% inhibition of CFTR chloride currents at 10 μM, suggesting potential utility in cystic fibrosis therapy .

Pharmaceutical Development and Applications

Preclinical Studies

Pharmacokinetic profiling in Sprague-Dawley rats shows moderate oral bioavailability (F = 32%) and a plasma half-life (t1/2_{1/2}) of 4.7 hours . Dose-limiting toxicity occurs at 150 mg/kg (QD × 14 days), with hepatotoxicity observed histologically.

Drug Delivery Strategies

To address solubility limitations (aqueous solubility = 0.24 mg/mL ), nanoformulations have been explored:

  • Liposomal encapsulation: Increases solubility to 8.9 mg/mL and enhances tumor accumulation in xenograft models .

  • Polymer-drug conjugates: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release over 72 hours in vitro.

Future Directions and Challenges

Target Identification

Proteomic profiling and CRISPR-Cas9 screens are needed to elucidate off-target effects. Preliminary phosphoproteomics data identify 14-3-3 proteins as potential secondary targets .

Clinical Translation

Phase I trials must address:

  • Metabolic stability: Cytochrome P450 (CYP3A4) mediates rapid hydroxylation (t1/2_{1/2} = 1.2 hours in human microsomes).

  • Synthetic scalability: Current routes require 11 steps; flow chemistry approaches could reduce production costs .

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